N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNUCYFNSJSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves several steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, glacial acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation reaction with aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been evaluated for its anti-inflammatory, analgesic, and anti-ulcerogenic activities . In the field of medicinal chemistry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the sigma-1 receptor, which plays a crucial role in cellular stress response and neuroprotection. By binding to this receptor, the compound exerts its neuroprotective effects and helps in the management of neurodegenerative diseases.
Comparison with Similar Compounds
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is unique compared to other benzothiazole derivatives due to its specific structure and therapeutic potential. Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds also exhibit anti-inflammatory and analgesic activities but differ in their molecular targets and mechanisms of action .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, utilizing a catalytic quantity of glacial acetic acid. Various synthetic routes have been explored to enhance yield and purity, making it accessible for biological evaluations.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. Notably, it modulates the sigma-1 receptor , which plays a crucial role in cellular stress response and neuroprotection. By binding to this receptor, the compound demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
Neuroprotective Effects
Research indicates that this compound has shown promise in neuroprotection. It has been evaluated for its ability to mitigate oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative disorders.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory conditions.
Antitumor Activity
Preliminary studies indicate that this compound possesses antitumor properties. It has shown effectiveness against various cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms by which it exerts these effects are still under investigation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains and fungi. Benzothiazole derivatives are often effective against resistant strains, making them valuable in addressing antibiotic resistance issues.
Data Table: Summary of Biological Activities
Case Studies
- Neurodegenerative Disease Models : In a study involving animal models of Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation.
- Cancer Cell Line Evaluations : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, particularly in breast and colon cancer models.
- Inflammation Models : Experimental models assessing inflammatory responses showed that treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the common synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide and its derivatives?
Methodological Answer: The synthesis typically involves coupling substituted benzothiazole precursors with pivalic acid derivatives. For example:
- Step 1: React 6-aminobenzo[d]thiazole with acetic anhydride to introduce the acetamide group.
- Step 2: Treat the resulting intermediate with pivaloyl chloride under basic conditions (e.g., triethylamine) to form the pivalamide moiety.
- Variations: Substituents on the benzothiazole ring can be introduced via electrophilic substitution or cross-coupling reactions. For derivatives, modifications at the acetamide or pivalamide positions are achieved using tailored acylating agents .
Q. Example Table: Yield Optimization in Derivative Synthesis
| Derivative Substitution | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Acetamido | DMF, 80°C, 12h | 75 | |
| 6-Nitro (precursor) | HNO₃, H₂SO₄, 0°C | 62 |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and tautomeric forms (e.g., amide vs. iminol tautomers) .
- NMR Spectroscopy: H and C NMR identify proton environments and confirm substituent positions. For example, the pivalamide methyl groups appear as a singlet near δ 1.3 ppm .
- UV-Vis and Fluorescence Spectroscopy: Probe electronic transitions and excited-state proton transfer dynamics (e.g., λmax ~300 nm for benzothiazole derivatives) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemistry and electronic properties . The Colle-Salvetti correlation-energy formula refines electron density modeling .
- Basis Sets: Use 6-31G(d,p) or larger for geometry optimization; aug-cc-pVTZ for excited-state calculations .
- Validation: Compare computed IR spectra or HOMO-LUMO gaps with experimental data to identify discrepancies (e.g., tautomer stability predictions vs. spectral results) .
Q. Example Table: DFT Performance Metrics
| Functional | Average Error (kcal/mol) | Application Scope | Reference |
|---|---|---|---|
| B3LYP | 2.4 | Ground-state thermochemistry | |
| M06-2X | 3.1 | Excited-state dynamics |
Q. What methodological approaches resolve contradictions between computational predictions and experimental observations in the tautomerism of benzothiazol-2-yl acetamide derivatives?
Methodological Answer:
- Multi-Method Validation: Combine DFT with time-resolved fluorescence to assess tautomerization kinetics. For example, found that while DFT suggested two tautomeric pathways, experiments revealed a single dominant excited-state proton transfer mechanism .
- Solvent Effects: Include polarizable continuum models (PCM) in simulations to account for solvent interactions that stabilize specific tautomers.
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe hydrogen-transfer mechanisms and validate computational barriers .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?
Methodological Answer:
- Derivative Library Synthesis: Introduce substituents at the benzothiazole 6-position (e.g., halogens, methoxy) or modify the pivalamide group (e.g., branched vs. linear alkyl chains) .
- Biological Assays: Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) protocols .
- In Silico Screening: Dock derivatives into target protein active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using molecular dynamics simulations to prioritize synthesis .
Q. Example Table: SAR for Anti-Inflammatory Derivatives
| Derivative R-Group | COX-2 IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| -OCH₃ | 0.45 | 2.1 | |
| -Cl | 0.78 | 2.8 |
Q. What are the challenges in modeling excited-state proton transfer dynamics in this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: TD-DFT often underestimates energy barriers for proton transfer. Solution: Use multireference methods (e.g., CASSCF) or machine learning-corrected functionals .
- Challenge 2: Solvent interactions perturb excited-state pathways. Solution: Employ QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models with explicit solvent molecules .
- Experimental Validation: Time-resolved transient absorption spectroscopy (fs-ps timescales) directly measures proton transfer rates for comparison with simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
